

# Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hydroxy-2-methylpyridine

Cat. No.: B031158

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **5-Hydroxy-2-methylpyridine** (CAS No: 1121-78-4), a crucial heterocyclic building block in medicinal chemistry and organic synthesis. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **5-Hydroxy-2-methylpyridine** is  $C_6H_7NO$ , with a molecular weight of 109.13 g/mol. The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environment.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results

### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environments. The following data is based on a study by Takeuchi and Dennis (1976).

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
Data not available in search results	Data not available in search results

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
Data not available in search results	Data not available in search results	O-H stretch (phenolic)
Data not available in search results	Data not available in search results	C-H stretch (aromatic/aliphatic)
Data not available in search results	Data not available in search results	C=C and C=N stretching (pyridine ring)
Data not available in search results	Data not available in search results	C-O stretch (phenolic)
Data not available in search results	Data not available in search results	C-H bend (aromatic/aliphatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
109	100	[M] <sup>+</sup> (Molecular ion)
108	~50	[M-H] <sup>+</sup>
80	~45	[M-CHO] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

## NMR Spectroscopy Sample Preparation and Acquisition

<sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation:
  - Weigh approximately 5-20 mg of **5-Hydroxy-2-methylpyridine**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>; Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
  - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Data Acquisition:
  - The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
  - For <sup>1</sup>H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

## Infrared (IR) Spectroscopy - KBr Pellet Method

- Sample Preparation:
  - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
  - In an agate mortar and pestle, grind a small amount (1-2 mg) of **5-Hydroxy-2-methylpyridine** into a fine powder.
  - Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.
  - Transfer the powdered mixture to a pellet-forming die.
- Data Acquisition:
  - Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
  - Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

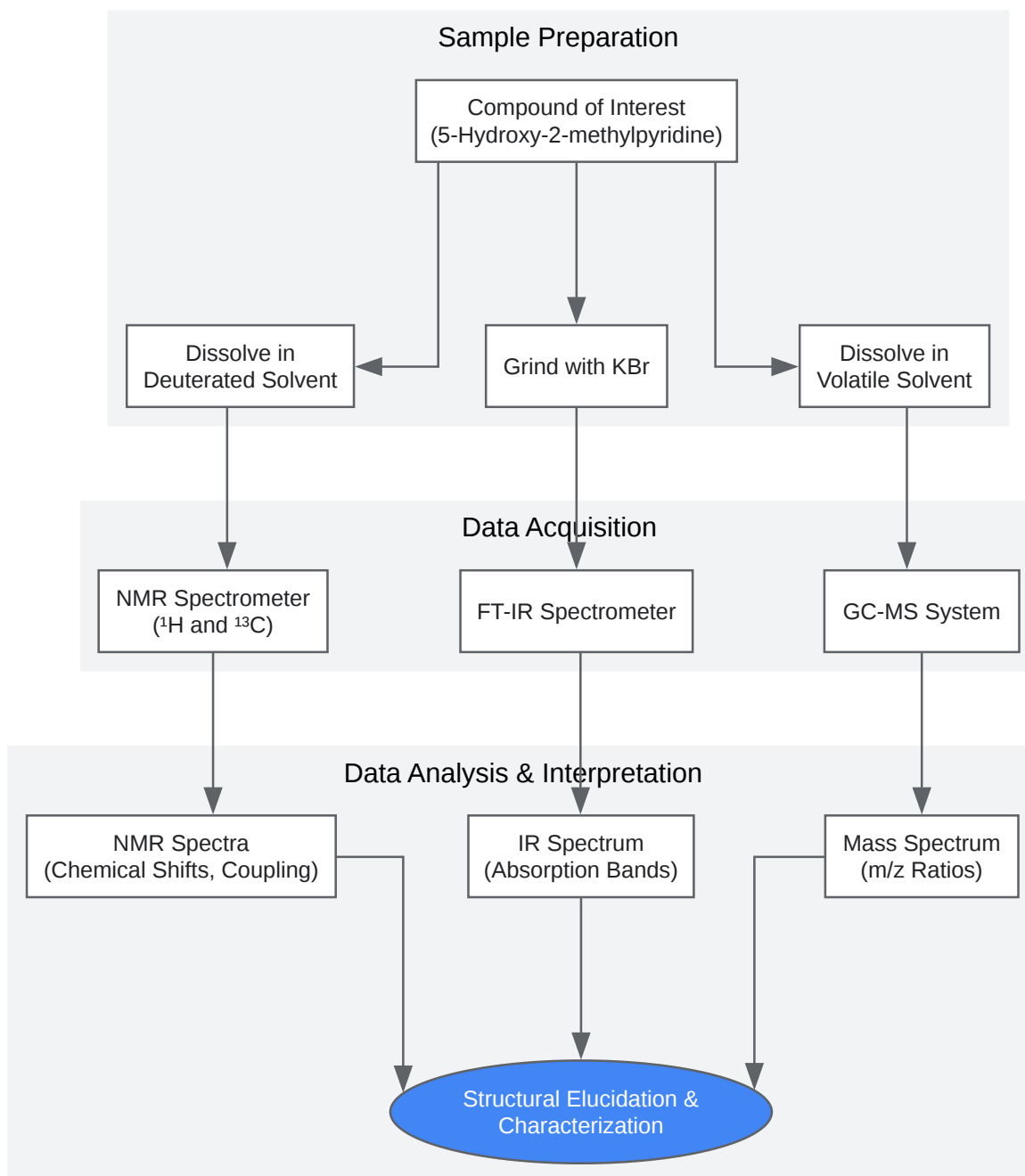
- Sample Preparation:
  - Prepare a dilute solution of **5-Hydroxy-2-methylpyridine** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
  - If necessary, filter the solution to remove any particulate matter.

- Transfer the solution to a GC vial.
- Data Acquisition:
  - Inject a small volume (typically 1  $\mu\text{L}$ ) of the sample solution into the GC-MS system.
  - The gas chromatograph is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
  - The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the components. A typical program might start at 50°C and ramp to 250°C.
  - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high  $m/z$  value (e.g., 40-500 amu) to detect the molecular ion and fragment ions.

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Hydroxy-2-methylpyridine**.

## General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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